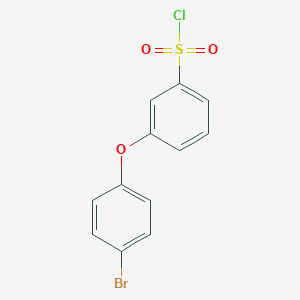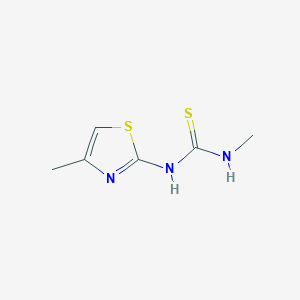
Pyrimidine, 4-chloro-2-(1-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4-chloro-2-(1-chloroethyl)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of chlorine atoms at the 4 and 2 positions, with an ethyl group attached to the 2 position. Pyrimidines are significant in various biological processes and have applications in medicinal chemistry due to their structural similarity to nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-chloro-2-(1-chloroethyl)- typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of pyrimidine with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves multi-step processes that include the preparation of intermediate compounds. For example, the synthesis might start with the formation of a pyrimidine ring through the cyclization of appropriate precursors, followed by selective chlorination. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 4-chloro-2-(1-chloroethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine, 4-chloro-2-(1-chloroethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with nucleotide synthesis and function.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of pyrimidine, 4-chloro-2-(1-chloroethyl)- involves its interaction with cellular targets such as enzymes and nucleic acids. The compound can inhibit the activity of enzymes involved in nucleotide synthesis, leading to disruption of DNA replication and cell division. This makes it a potential candidate for anticancer therapy. The molecular pathways affected include the inhibition of thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
Cytarabine: A pyrimidine nucleoside analog used in chemotherapy.
Gemcitabine: Another nucleoside analog with anticancer properties.
Uniqueness
Pyrimidine, 4-chloro-2-(1-chloroethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike other pyrimidine derivatives, the presence of chlorine atoms at the 4 and 2 positions allows for selective reactions and interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Propiedades
Número CAS |
1330752-92-5 |
|---|---|
Fórmula molecular |
C6H6Cl2N2 |
Peso molecular |
177.03 g/mol |
Nombre IUPAC |
4-chloro-2-(1-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H6Cl2N2/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3 |
Clave InChI |
ZDLFIGHFYFVFTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)

![4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)

![6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B12119577.png)

![4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12119594.png)



![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)

![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)
![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)
